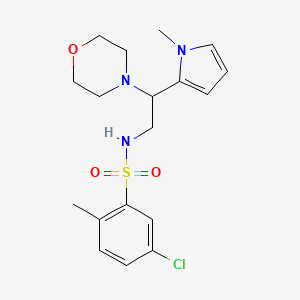

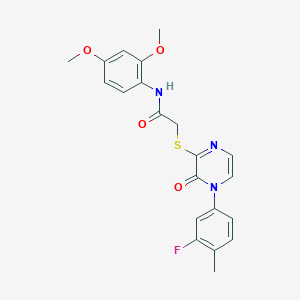

![molecular formula C23H18ClN3O5S B2543044 Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-00-6](/img/structure/B2543044.png)

Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a thieno[3,4-d]pyridazine core, which is a fused heterocyclic system known to be a key structural motif in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridazine derivatives has been described using different starting materials and reagents. For instance, compound 6, a 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, was prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide. This compound served as a precursor for further chemical transformations to produce novel thieno[2,3-c]pyridazines with antibacterial activities . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thieno[3,4-d]pyridazine derivatives is characterized by a fused ring system that can be modified to yield various heterocyclic compounds. For example, the reaction of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with benzoyl isothiocyanate led to the formation of a thiourea derivative, which could be further transformed into related fused heterocyclic systems . This indicates that the core structure is amenable to chemical modifications, which can be exploited to synthesize a wide range of derivatives with potentially diverse biological activities.

Chemical Reactions Analysis

The thieno[2,3-c]pyridazine core is reactive and can undergo various chemical reactions. For instance, hydrazinolysis, treatment with nitrous acid, and cyclocondensation with different reagents have been used to synthesize pyrimidothienopyridazines and other heterocyclic compounds . Similarly, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different heterocyclic derivatives upon treatment with various nucleophilic reagents . These reactions demonstrate the versatility of thieno[2,3-c]pyridazine derivatives as building blocks for chemical synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate are not provided in the papers, the properties of similar compounds can offer some insights. The synthesized compounds are typically characterized by elemental analyses and spectral data to confirm their structures . The presence of different substituents on the thieno[2,3-c]pyridazine core can significantly influence the physical properties such as solubility, melting point, and stability, as well as chemical properties like reactivity and the ability to form additional derivatives.

Aplicaciones Científicas De Investigación

Antibacterial Activity

The synthesis and evaluation of novel thieno[2,3-c]pyridazines, starting from compounds structurally related to Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate, have demonstrated notable antibacterial activities. For instance, Al-Kamali et al. (2014) explored the antibacterial potential of newly synthesized thieno[2,3-c]pyridazines, revealing their effectiveness against certain bacterial strains. This suggests a promising avenue for developing new antimicrobial agents based on modifications of the core thieno[2,3-c]pyridazine structure, which could be a focus for further research in identifying potent antibacterial compounds (Al-Kamali et al., 2014).

Anticancer Activity

Another significant area of research involves the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are related to the core structure of Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate. These compounds have been studied for their in vitro cytotoxic activity against cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells. The findings from Hassan et al. (2014) suggest that modifications of the pyrazole and pyrimidine moieties can lead to derivatives with potential anticancer properties, highlighting the importance of structural diversity in medicinal chemistry for discovering new therapeutic agents (Hassan et al., 2014).

Herbicidal Activity

Research into novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which share a similar synthetic pathway with Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate, has revealed their potential as herbicidal agents. A study by Xu et al. (2008) demonstrated that some of these compounds exhibit significant herbicidal activities and could serve as a basis for the development of new agrochemicals. This suggests the versatility of the thieno[3,4-d]pyridazine core structure in generating compounds with varied biological activities (Xu et al., 2008).

Mecanismo De Acción

The compound also contains an indole nucleus, which is found in many important synthetic drug molecules and has diverse biological activities . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-4-6-14(24)7-5-13)18(17)22(29)27(26-19)15-8-10-16(31-2)11-9-15/h4-12H,3H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVVGPVKJHFNIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

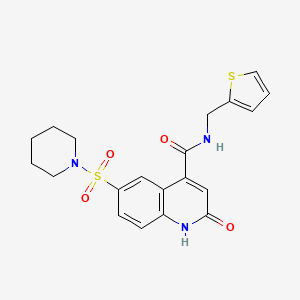

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)

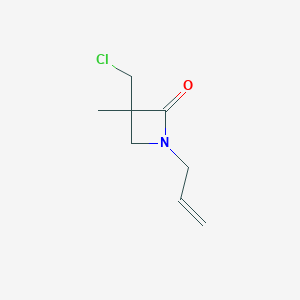

![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)

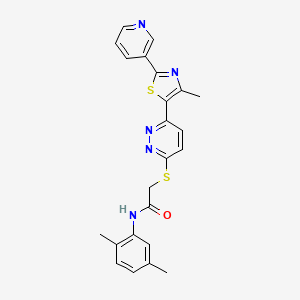

![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)

![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)

![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542979.png)

![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2542983.png)